5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-methylbut-2-enal.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, such as using hydrochloric acid, to form the chromenone ring structure.
Hydroxylation: The final step involves the hydroxylation of the chromenone ring at specific positions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Acyl chlorides, alkyl halides, catalysts like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced flavonoid forms.
Substitution: Esterified or etherified derivatives.
Scientific Research Applications
5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways, including the p53 and NF-κB pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Naringenin: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is unique due to its specific structural features, such as the presence of the 3-methylbut-2-enyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3 |
InChI Key |
GIFKZTHWWIZJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C |
Origin of Product |
United States |
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